molecular formula C7H4ClN3O2 B2379632 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-56-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2379632
CAS No.: 1159831-56-7
M. Wt: 197.58
InChI Key: WTUUJMKKINIYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-56-7) is a heterocyclic compound featuring a triazolo-pyridine core substituted with a bromine atom at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol . The compound is synthesized via a two-step process: condensation of ethyl 2-oxoacetate with 5-bromo-2-hydrazinylpyridine, followed by PhI(OAc)₂-mediated cyclization to form the triazole ring . It is utilized in medicinal chemistry as a precursor for amide derivatives targeting retinol-binding protein antagonists and other bioactive molecules .

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUMCSIWBFPTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Condensation Reactions: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) are used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Condensation Reactions: Products include esters or amides formed from the carboxylic acid group.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The bromine atom is believed to enhance its interaction with biological targets involved in cancer progression .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to improve efficacy and reduce toxicity. Its ability to act as a bioisostere for other pharmacophores can lead to novel therapeutic agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, it may target enzymes involved in nucleotide synthesis or those that play roles in inflammatory responses. Such properties are being investigated for potential applications in treating metabolic disorders and inflammatory diseases .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing functional polymers. Its heterocyclic nature allows it to participate in polymerization reactions that yield materials with specific properties suitable for electronic or optical applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values indicating potential as an antimicrobial agent.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; showed promise as a lead compound for further development.
Study 3Enzyme InhibitionIdentified as an inhibitor of xanthine oxidase; potential application in gout treatment explored.

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • Molecular Formula : C₇H₄FN₃O₂
  • Molecular Weight : ~197.12 g/mol (estimated).
  • Synthesis : Similar to the bromo analogue, substituting 5-fluoro-2-hydrazinylpyridine in the condensation step .
  • Properties : Fluorine’s electronegativity enhances metabolic stability compared to bromine. Reduced molecular weight (vs. bromo) may improve solubility.
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol .
  • Applications : Chlorine’s intermediate size and lipophilicity balance bioactivity and solubility. Commonly used in agrochemicals and antimicrobial agents .
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • Molecular Formula : C₇H₃Cl₂N₃O₂
  • Molecular Weight : 232.03 g/mol .
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
  • CAS : 1427473-77-5
  • Molecular Formula : C₆H₃BrFN₃S
  • Properties : Thione group introduces sulfur, altering redox properties and expanding reactivity in metal coordination chemistry .

Positional Isomers

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • CAS : 1216475-30-7
  • Molecular Formula : C₇H₄BrN₃O₂ (same as 3-carboxylic acid isomer)
  • Key Difference: Carboxylic acid at the 6-position instead of 3.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • CAS : 1159831-86-3
  • Molecular Weight : 242.03 g/mol .
  • Impact of Bromine Position : Bromine at the 6-position may sterically hinder interactions with enzymes compared to the 8-position isomer.

Hydrogenated and Salt Forms

Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Molecular Formula : C₇H₈KN₃O₂
  • Molecular Weight : 205.26 g/mol .
  • Properties : Hydrogenation of the pyridine ring reduces aromaticity, increasing solubility. Potassium salt formation enhances bioavailability.
Lithium 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • CAS : 2229325-70-4
  • Molecular Formula : C₇H₃BrLiN₃O₂
  • Applications : Lithium salts are preferred in battery electrolytes and catalytic systems due to ionic conductivity .

Biological Activity

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS Number: 1159831-56-7) is a heterocyclic compound with significant biological activity. Its molecular formula is C7H4BrN3O2, and it has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anti-tubercular contexts. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Weight : 242.03 g/mol
  • Molecular Structure :
    • Structure
  • Purity : ≥97% .

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that compounds derived from triazolo[4,3-a]pyridine structures can inhibit the denaturation of proteins, which is a critical factor in inflammation.

Key Findings :

  • Compounds similar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine demonstrated up to 44% inhibition of protein denaturation at a concentration of 100 µg/mL , comparable to the standard drug diclofenac sodium, which showed 41% inhibition at the same concentration .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.625 µg/mL , indicating potent activity against this pathogen.

Table 1: Antitubercular Activity of Derivatives

CompoundMIC (µg/mL)Activity Level
6cb0.625Highly Active
6ch0.625Highly Active
6ab1.25Moderately Active
6cc1.25Moderately Active

The findings suggest that structural modifications can enhance the biological activity of triazolo derivatives .

Structure-Activity Relationship (SAR)

SAR studies have been conducted to understand how various structural features influence biological activity. The presence of specific electronic and steric characteristics significantly impacts the pharmacological profile of these compounds.

Key Insights :

  • Compounds with electron-withdrawing groups exhibited enhanced activity.
  • The introduction of amide functionalities was shown to improve both anti-inflammatory and antitubercular activities .

Case Studies

In a study focusing on a series of triazolo derivatives, researchers synthesized various compounds and evaluated their biological activities. The most promising compound from this series was identified as having excellent antiproliferative effects against several cancer cell lines.

Case Study Example:

A derivative similar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine showed IC50 values of:

  • A549 Cell Line : 0.98±0.08μM0.98\pm 0.08\,\mu M
  • MCF-7 Cell Line : 1.05±0.17μM1.05\pm 0.17\,\mu M
  • HeLa Cell Line : 1.28±0.25μM1.28\pm 0.25\,\mu M

These findings indicate potential applications in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.